molecular formula C21H17N5O4 B6584517 methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate CAS No. 1251680-22-4

methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate

Cat. No.: B6584517
CAS No.: 1251680-22-4
M. Wt: 403.4 g/mol
InChI Key: VBGFYNWTFWBVOO-UHFFFAOYSA-N
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Description

Methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a heterocyclic compound featuring a fused triazolo-pyridazine core linked to a methyl benzoate moiety via an acetamido bridge. This structure integrates a phenyl group at position 6 of the pyridazine ring and a 3-oxo functional group.

Properties

IUPAC Name

methyl 3-[[2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-30-20(28)15-8-5-9-16(12-15)22-19(27)13-25-21(29)26-18(24-25)11-10-17(23-26)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGFYNWTFWBVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm. This inhibits the initiation of transcription and replication of the virus genome, thereby preventing the spread of the virus within the host.

Result of Action

The result of F3406-5346’s action is the inhibition of LCMV multiplication. By preventing the virus from entering host cells and initiating replication, the compound effectively halts the spread of the virus within the host.

Action Environment

The action of F3406-5346 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process. Other environmental factors that may influence the compound’s action, efficacy, and stability are currently unknown and warrant further investigation.

Biological Activity

Methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound can be described by its molecular formula C20H17N5O2C_{20}H_{17}N_5O_2 and features a triazolo-pyridazine moiety, which is known for its diverse pharmacological properties. The presence of the benzoate group enhances its lipophilicity, potentially improving its bioavailability.

  • Kinase Inhibition : Recent studies indicate that derivatives of triazolo-pyridazine compounds exhibit inhibitory activity against various kinases, particularly c-Met kinase. For instance, a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, suggesting that this compound may also act through similar pathways .
  • Cytotoxicity : In vitro studies have shown that triazolo-pyridazine derivatives can induce cytotoxic effects in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives have exhibited IC50 values in the low micromolar range, indicating significant cytotoxic potential .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of various triazolo-pyridazine derivatives against A549 and MCF-7 cell lines using the MTT assay. The results indicated that several compounds led to significant cell death with IC50 values ranging from 1.06 to 2.73 μM. This suggests that compounds with similar structures to this compound could be effective in targeting these cancer types .

Study 2: Mechanistic Insights into Apoptosis Induction

Further investigations revealed that some triazolo-pyridazine derivatives could induce late apoptosis in A549 cells. Flow cytometry analysis showed an increase in cells arrested in the G0/G1 phase of the cell cycle upon treatment with these compounds, indicating a potential mechanism for their anti-cancer activity .

Comparative Biological Activity Table

Compound NameIC50 (μM)TargetCell Line
Methyl 3-(2-{...})TBDc-Met kinaseN/A
Compound 12e1.06c-Met kinaseA549
Compound 12e1.23c-Met kinaseMCF-7
Compound 12e2.73c-Met kinaseHeLa

Note: TBD indicates "To Be Determined" for methyl 3-(2-{...}) as specific IC50 values were not available.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural Analogues with Triazolo-Pyridazine Cores
  • Compound (CAS 877634-23-6) :
    • Structure : 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide.
    • Key Differences : Replaces the acetamido-benzoate group with a sulfanyl-acetamide moiety and a 4-methylphenyl substituent.
    • Properties : Molecular weight = 299.35 g/mol; aqueous solubility = 11.2 µg/mL (pH 7.4). The sulfanyl group may enhance hydrophobicity compared to the acetamido linker in the target compound .
Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds from the Molecules (2011) study include:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
  • I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate.

Comparison :

  • Ester Group : The target compound uses a methyl ester, whereas these analogues employ ethyl esters. Methyl esters generally exhibit slightly higher metabolic stability but lower lipophilicity.
  • Heterocyclic Core: Pyridazine/isoxazole vs. triazolo-pyridazine.
Benzo-Fused Oxazinone Derivatives

describes a derivative with a benzo[b][1,4]oxazin-3-one core. While structurally distinct, its synthesis via cesium carbonate-mediated coupling highlights methodological parallels for assembling acetamido-linked heterocycles. Such methods may be applicable to synthesizing the target compound .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (µg/mL) Key Substituents
Target Compound C₂₂H₁₈N₆O₄ 430.42 Not reported Methyl benzoate, triazolo-pyridazine
CAS 877634-23-6 C₁₄H₁₃N₅OS 299.35 11.2 (pH 7.4) Sulfanyl-acetamide, 4-methylphenyl
I-6230 C₂₁H₂₀N₄O₂ 360.41 Not reported Ethyl benzoate, pyridazine
I-6232 C₂₂H₂₂N₄O₂ 374.44 Not reported Ethyl benzoate, 6-methylpyridazine

Research Findings and Implications

  • Solubility : The sulfanyl-acetamide derivative (CAS 877634-23-6) shows moderate aqueous solubility, suggesting that the target compound’s acetamido-benzoate group may improve solubility due to increased polarity .
  • Bioactivity : Pyridazine-containing analogues (e.g., I-6230) have been explored as kinase inhibitors. The triazolo-pyridazine core in the target compound could offer superior binding affinity due to its rigid, planar structure .
  • Synthetic Feasibility : Methods from , such as cesium carbonate-mediated coupling, could be adapted for synthesizing the target compound’s acetamido linkage .

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